Cas no 2751610-75-8 (1-(3-Aminooxetan-3-YL)ethan-1-OL)

1-(3-アミノオキセタン-3-イル)エタン-1-オールは、オキセタン環とアミノ基、ヒドロキシル基を有する多機能な有機化合物です。分子内に反応性の高い官能基を複数持つため、医薬品中間体や高分子材料の合成において重要なビルディングブロックとして利用されます。特に、オキセタン環のひずみエネルギーを利用した開環反応や、アミノ基を介した選択的修飾が可能な点が特徴です。高い溶解性と安定性を兼ね備え、有機溶媒や水性媒体での反応条件に適応します。創薬化学分野では、構造多様性を拡張するためのキー中間体として注目されています。

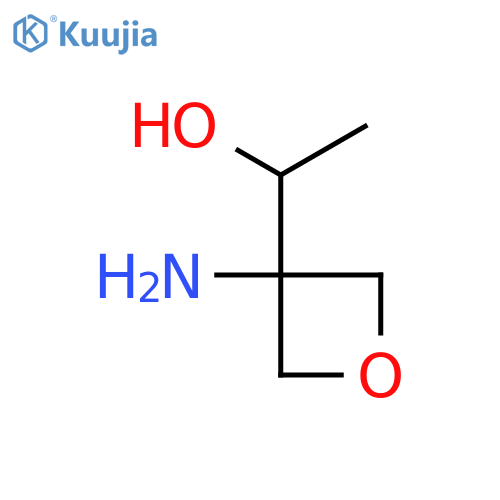

2751610-75-8 structure

商品名:1-(3-Aminooxetan-3-YL)ethan-1-OL

CAS番号:2751610-75-8

MF:C5H11NO2

メガワット:117.146341562271

MDL:MFCD32843761

CID:5614840

PubChem ID:163321395

1-(3-Aminooxetan-3-YL)ethan-1-OL 化学的及び物理的性質

名前と識別子

-

- EN300-33261689

- 1-(3-AMINOOXETAN-3-YL)ETHAN-1-OL

- AT32260

- 2751610-75-8

- 3-Oxetanemethanol, 3-amino-α-methyl-

- 1-(3-Aminooxetan-3-YL)ethan-1-OL

-

- MDL: MFCD32843761

- インチ: 1S/C5H11NO2/c1-4(7)5(6)2-8-3-5/h4,7H,2-3,6H2,1H3

- InChIKey: XNLRHJWZAOTUTI-UHFFFAOYSA-N

- ほほえんだ: O1CC(C(C)O)(C1)N

計算された属性

- せいみつぶんしりょう: 117.078978594g/mol

- どういたいしつりょう: 117.078978594g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 90.4

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.5

- トポロジー分子極性表面積: 55.5Ų

じっけんとくせい

- 密度みつど: 1.158±0.06 g/cm3(Predicted)

- ふってん: 198.4±25.0 °C(Predicted)

- 酸性度係数(pKa): 14?+-.0.20(Predicted)

1-(3-Aminooxetan-3-YL)ethan-1-OL 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-33261689-0.1g |

1-(3-aminooxetan-3-yl)ethan-1-ol |

2751610-75-8 | 95% | 0.1g |

$376.0 | 2023-09-04 | |

| Enamine | EN300-33261689-10.0g |

1-(3-aminooxetan-3-yl)ethan-1-ol |

2751610-75-8 | 95% | 10g |

$4667.0 | 2023-06-02 | |

| Enamine | EN300-33261689-0.25g |

1-(3-aminooxetan-3-yl)ethan-1-ol |

2751610-75-8 | 95% | 0.25g |

$538.0 | 2023-09-04 | |

| Enamine | EN300-33261689-1.0g |

1-(3-aminooxetan-3-yl)ethan-1-ol |

2751610-75-8 | 95% | 1g |

$1086.0 | 2023-06-02 | |

| 1PlusChem | 1P028YAV-250mg |

1-(3-aminooxetan-3-yl)ethan-1-ol |

2751610-75-8 | 95% | 250mg |

$727.00 | 2024-05-07 | |

| Aaron | AR028YJ7-50mg |

1-(3-aminooxetan-3-yl)ethan-1-ol |

2751610-75-8 | 95% | 50mg |

$372.00 | 2025-02-17 | |

| 1PlusChem | 1P028YAV-5g |

1-(3-aminooxetan-3-yl)ethan-1-ol |

2751610-75-8 | 95% | 5g |

$3952.00 | 2024-05-07 | |

| Aaron | AR028YJ7-100mg |

1-(3-aminooxetan-3-yl)ethan-1-ol |

2751610-75-8 | 95% | 100mg |

$542.00 | 2025-02-17 | |

| Aaron | AR028YJ7-250mg |

1-(3-aminooxetan-3-yl)ethan-1-ol |

2751610-75-8 | 95% | 250mg |

$765.00 | 2025-02-17 | |

| Aaron | AR028YJ7-5g |

1-(3-aminooxetan-3-yl)ethan-1-ol |

2751610-75-8 | 95% | 5g |

$4353.00 | 2023-12-15 |

1-(3-Aminooxetan-3-YL)ethan-1-OL 関連文献

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

2751610-75-8 (1-(3-Aminooxetan-3-YL)ethan-1-OL) 関連製品

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量